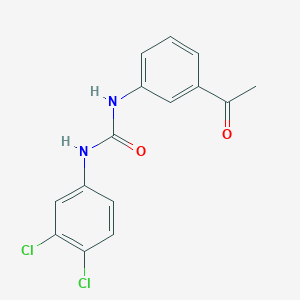![molecular formula C17H21N3O6 B5556365 1,2,2-trimethyl-3-{[2-(2-nitrobenzoyl)hydrazino]carbonyl}cyclopentanecarboxylic acid](/img/structure/B5556365.png)
1,2,2-trimethyl-3-{[2-(2-nitrobenzoyl)hydrazino]carbonyl}cyclopentanecarboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of complex organic compounds often involves cyclization reactions, where precursors like hydrazino compounds and nitroalkenes are key starting materials. For instance, the Morita-Baylis-Hillman reaction has been utilized to produce hydrazinoheterocycles from nitroalkenes, indicating a pathway that might be relevant for synthesizing the compound (Mane et al., 2016).
Molecular Structure Analysis
The molecular structure of organic compounds is often elucidated using X-ray crystallography. For example, the molecular structure of related compounds has been determined, showcasing the importance of crystallographic analysis in understanding the configuration and spatial arrangement of molecules (Kitano et al., 1982).
Chemical Reactions and Properties
The reactivity of compounds containing hydrazino and nitro groups often involves cyclization and nitration reactions. Research has shown various pathways for cyclization reactions, indicating the potential chemical behavior of the compound (Abdel-latif et al., 1989). Moreover, compounds with nitro groups are prone to undergo electrophilic addition reactions, which could be a key consideration in the synthesis and modification of such molecules (Kreissl & Ullrich, 1992).
Physical Properties Analysis
Physical properties such as melting points, solubility, and crystalline structure are crucial for understanding a compound's behavior under different conditions. While specific studies on the compound might not be available, related research provides insights into how these properties can be analyzed and predicted (Polyakova et al., 2011).
Applications De Recherche Scientifique
Synthesis and Biological Activity
Compounds structurally related to 1,2,2-trimethyl-3-{[2-(2-nitrobenzoyl)hydrazino]carbonyl}cyclopentanecarboxylic acid have been synthesized and evaluated for their antimicrobial and antituberculosis activities. For instance, derivatives of triazolopyrimidinecarbonitrile exhibited high antimicrobial activity against both gram-positive and gram-negative bacteria as well as fungi, demonstrating the potential of such compounds in developing new antimicrobial agents (Kadry et al., 2008). Similarly, some coupling products from 4-aminobenzoic acid hydrazones have shown significant antimycobacterial activity, pointing towards the utility of these compounds in combating tuberculosis (Küçükgüzel et al., 1999).
Chemical Synthesis and Characterization
The structural features of compounds containing nitrobenzoyl groups facilitate their involvement in various chemical reactions, leading to the synthesis of novel heterocyclic compounds with potential applications in materials science and pharmaceuticals. For example, the facile synthesis of model indazolo〔2,1-c〕〔1,3,4〕benzotriazepine-5,13-diones showcases the chemical versatility and reactivity of nitrobenzoyl derivatives, providing insights into the synthesis of complex heterocycles (El-Abadelah et al., 2008).
Detection and Analysis Techniques
Nitrobenzoxadiazole carbonyl-reactive chromophores, related to the compound , have been utilized in the selective detection of cellular sialic acid content, demonstrating the application of nitrobenzoyl derivatives in biochemical and analytical techniques. This approach facilitates the detection of glycoconjugates on live cells, highlighting the importance of such compounds in bioanalytical chemistry (Key et al., 2012).
Supramolecular Chemistry
The study of molecular salts and cocrystals involving nitrobenzoic acid derivatives has provided valuable insights into the role of halogen bonds in crystal engineering. This research offers a deeper understanding of the intermolecular interactions that stabilize crystal structures, which is critical for the design of novel materials with specific properties (Oruganti et al., 2017).
Propriétés
IUPAC Name |
1,2,2-trimethyl-3-[[(2-nitrobenzoyl)amino]carbamoyl]cyclopentane-1-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O6/c1-16(2)11(8-9-17(16,3)15(23)24)14(22)19-18-13(21)10-6-4-5-7-12(10)20(25)26/h4-7,11H,8-9H2,1-3H3,(H,18,21)(H,19,22)(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCSXXCVSTYYVHF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(CCC1(C)C(=O)O)C(=O)NNC(=O)C2=CC=CC=C2[N+](=O)[O-])C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[(benzyloxy)acetyl]-3,4,4-trimethylpyrrolidin-3-ol](/img/structure/B5556287.png)
![methyl [(4-oxo-3-phenyl-3,4-dihydro-2-quinazolinyl)thio]acetate](/img/structure/B5556291.png)
![2-methyl-4-[3-({4-[(methylthio)methyl]-1-piperidinyl}carbonyl)phenyl]-2-butanol](/img/structure/B5556296.png)
![(3S*,4R*)-N,N-dimethyl-4-(4-methylphenyl)-1-{[3-(1H-tetrazol-1-yl)-1H-pyrazol-4-yl]carbonyl}-3-pyrrolidinamine](/img/structure/B5556298.png)

![N-(2-furylmethyl)-N-[(2-hydroxy-3-quinolinyl)methyl]isonicotinamide](/img/structure/B5556315.png)
![N,N-dimethyl-4-{[4-(4-methylphenyl)-3-oxo-1-piperazinyl]carbonyl}-1-piperidinecarboxamide](/img/structure/B5556326.png)
![(4aR*,7aS*)-1-(cyclopropylmethyl)-4-[(1-isopropyl-3,5-dimethyl-1H-pyrazol-4-yl)methyl]octahydrothieno[3,4-b]pyrazine 6,6-dioxide](/img/structure/B5556332.png)
![4-[2-(4-chloro-1H-pyrazol-1-yl)ethyl]-9-ethyl-1-methyl-1,4,9-triazaspiro[5.6]dodecan-10-one](/img/structure/B5556337.png)
![2-{2-[2-(dimethylamino)ethyl]-3-oxo-2,9-diazaspiro[5.5]undec-9-yl}-2-oxo-N-phenylacetamide](/img/structure/B5556342.png)
![N-cyclohexyl-6-oxo-6H-anthra[1,9-cd]isoxazole-3-carboxamide](/img/structure/B5556345.png)
![N-[2-(2-oxo-1,3-oxazolidin-3-yl)ethyl]-3-propyl-1H-pyrazole-5-carboxamide](/img/structure/B5556352.png)
![1-{3-[(3R*,4S*)-3-amino-4-(4-methoxyphenyl)pyrrolidin-1-yl]-3-oxopropyl}-6-methylpyridin-2(1H)-one](/img/structure/B5556372.png)
